Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]-
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Overview
Description
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- is a complex organic compound that features a benzoic acid core with a trifluoromethoxyphenyl group and an imidazolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain proteins or enzymes, leading to inhibition or modulation of their activity. The imidazolidinyl moiety can also play a role in stabilizing the compound’s interaction with its targets.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethoxy)benzoic acid: A simpler analog with similar functional groups but lacking the imidazolidinyl moiety.
4-(Trifluoromethoxy)benzenesulfonyl chloride: Another compound with a trifluoromethoxy group but different core structure.
2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acid: A structural analog with a quinazolinone moiety.
Uniqueness
Benzoic acid, 3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]-1-imidazolidinyl]- is unique due to the combination of its trifluoromethoxyphenyl group and imidazolidinyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
651748-79-7 |
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Molecular Formula |
C17H13F3N2O4 |
Molecular Weight |
366.29 g/mol |
IUPAC Name |
3-[2-oxo-3-[4-(trifluoromethoxy)phenyl]imidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H13F3N2O4/c18-17(19,20)26-14-6-4-12(5-7-14)21-8-9-22(16(21)25)13-3-1-2-11(10-13)15(23)24/h1-7,10H,8-9H2,(H,23,24) |
InChI Key |
SNQUETDNJCQTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC(=C3)C(=O)O |
Origin of Product |
United States |
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